N-Hydroxyethyl-N-chloroethylnitrosourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
128202-04-0 |
|---|---|
Molecular Formula |
C5H10ClN3O3 |
Molecular Weight |
195.6 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitrosourea |
InChI |
InChI=1S/C5H10ClN3O3/c6-1-2-9(3-4-10)5(11)7-8-12/h10H,1-4H2,(H,7,11,12) |
InChI Key |
RWORFWDRLARUMU-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCCl)C(=O)NN=O |
Canonical SMILES |
C(CO)N(CCCl)C(=O)NN=O |
Other CAS No. |
128202-04-0 |
Synonyms |
1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitroso-urea |
Origin of Product |
United States |
Chemical Synthesis and Decomposition Pathways of Nitrosoureas
Synthetic Methodologies for N-Hydroxyethyl-N-chloroethylnitrosourea Analogues
The synthesis of this compound analogues often involves a multi-step process. While a direct synthetic route for this compound is not extensively detailed in publicly available literature, the synthesis of structurally similar compounds provides a clear indication of the probable synthetic pathways.
One key analogue, 1-(2-hydroxyethyl)-1-nitrosourea (B80216) (HNU), is synthesized through the nitrosation of (2-hydroxyethyl)urea. nih.gov This reaction is typically carried out using a nitrosating agent such as nitrosyl chloride. nih.gov An earlier described method for HNU synthesis was found to be unsuccessful, leading instead to the formation of a cyclized derivative, 1-nitroso-2-oxazolidone. nih.gov
Another common strategy for synthesizing nitrosourea (B86855) analogues involves the reaction of a suitable urea (B33335) precursor with a nitrosating agent. For instance, the synthesis of various N'-(2-chloroethyl)-N-nitrosoureas has been achieved through three distinct chemical pathways, highlighting the versatility of synthetic approaches in this chemical family. science.govnih.gov The nitrosation step is a critical part of the synthesis of many nitrosoureas, including the well-known compound carmustine (B1668450) (BCNU), where 1,3-bis(2-chloroethyl)urea (B46951) is reacted with a nitrosating agent.
The following table outlines a generalized synthetic approach for nitrosourea analogues based on available literature:
| Step | Description | Reactants (Example) | Product (Example) |
| 1. Urea Formation | Reaction of an amine with an isocyanate or a related compound to form the urea backbone. | 2-chloroethylamine and an isocyanate | 1-(2-chloroethyl)urea derivative |
| 2. Nitrosation | Introduction of the nitroso group (-N=O) to the urea nitrogen. | 1-(2-chloroethyl)urea derivative and a nitrosating agent (e.g., sodium nitrite (B80452) in acidic medium) | N-(2-chloroethyl)-N-nitrosourea derivative |
Decomposition Mechanisms of Nitrosoureas in Aqueous and Biological Milieus
The chemical instability of nitrosoureas in aqueous environments is a hallmark of this class of compounds and is central to their biological activity. The decomposition process is complex and can be influenced by factors such as pH. nih.gov
Formation of Electrophilic Intermediates: Diazene Hydroxides and Isocyanates
Under physiological conditions, N-(2-chloroethyl)-N-nitrosoureas undergo spontaneous degradation. nih.gov This decomposition is initiated by the abstraction of a proton from the N-3 nitrogen, leading to the formation of two key electrophilic intermediates: a 2-chloroethyldiazene hydroxide (B78521) and an isocyanate. The specific isocyanate formed depends on the substituent at the N-3 position of the nitrosourea.
Generation of Alkylating Species (e.g., Chloroethyl Carbonium Ions)
The 2-chloroethyldiazene hydroxide intermediate is unstable and further decomposes to generate a highly reactive alkylating species. nih.gov This species is believed to be a 2-chloroethyl carbonium ion. nih.govnih.gov This potent electrophile is capable of alkylating various nucleophilic sites on biomolecules, most notably DNA. nih.govnih.gov The alkylation of guanine (B1146940), cytidine, and adenine (B156593) bases in DNA is a key event. nih.gov
The mode of decomposition of N-(2-chloroethyl)-N-nitrosoureas can be dependent on the buffering of the aqueous solution. nih.gov In unbuffered distilled water, the decomposition of these compounds leads to the formation of acetaldehyde (B116499) and a small amount of 2-chloroethanol (B45725). nih.gov However, in a buffered solution at or near physiological pH, the yield of 2-chloroethanol increases significantly, while the yield of acetaldehyde decreases. nih.gov This suggests that the environment can influence the fate of the reactive intermediates formed during decomposition.
The following table summarizes the key products and intermediates in the decomposition of N-(2-chloroethyl)-N-nitrosoureas:
| Precursor | Intermediate Species | Reactive Species | Final Products (in aqueous media) |
| N-(2-chloroethyl)-N-nitrosourea | 2-chloroethyldiazene hydroxide, Isocyanate | 2-chloroethyl carbonium ion | Acetaldehyde, 2-chloroethanol, Chloride ion |
Molecular Pharmacology and Mechanisms of Biological Interaction
DNA Alkylation and Adduct Formation by Nitrosoureas
N-Hydroxyethyl-N-chloroethylnitrosourea, like other chloroethylnitrosoureas (CENUs), functions as a potent alkylating agent that covalently modifies DNA. This process is central to its biological activity and involves the transfer of a chloroethyl group to nucleophilic sites on the DNA molecule. This initial alkylation event sets off a cascade of further reactions, leading to various forms of DNA damage.
The primary targets for alkylation by chloroethylnitrosoureas are the nitrogen and oxygen atoms within the DNA bases. The N7 position of guanine (B1146940) is a frequent site of alkylation. nih.gov However, the most critical alkylation for the cytotoxic effects of these compounds occurs at the O6 position of guanine. nih.govresearchgate.net This O6-chloroethylguanine adduct is a key precursor to the formation of DNA cross-links. nih.gov
In addition to the bases, the phosphate (B84403) groups of the DNA backbone can also be alkylated, leading to the formation of phosphotriesters. Studies with the related compound 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) have identified the formation of phosphotriesters as one of several DNA lesions.
The table below summarizes the primary DNA adducts formed by chloroethylnitrosoureas.
| Adduct Name | DNA Target | Significance |
| O6-(2-chloroethyl)guanine | O6 position of Guanine | Precursor to interstrand cross-links. nih.gov |
| N7-(2-chloroethyl)guanine | N7 position of Guanine | A common DNA adduct. |
| N7-(2-hydroxyethyl)guanine | N7 position of Guanine | A common DNA adduct. |
| Phosphotriesters | Phosphate groups | Modification of the DNA backbone. |
A hallmark of chloroethylnitrosoureas is their ability to induce the formation of covalent linkages between the two strands of the DNA double helix, known as interstrand cross-links (ICLs). nih.govnih.gov This process is a delayed, two-step reaction. The first step is the alkylation of the O6 position of a guanine residue on one DNA strand. nih.gov In the second, slower step, the chlorine atom of the attached chloroethyl group is displaced by a nucleophilic site on the opposite DNA strand, typically the N1 position of guanine or the N3 position of cytosine, forming a stable ethyl bridge between the strands. psu.edu
These interstrand cross-links are highly cytotoxic lesions as they prevent the separation of the DNA strands, which is essential for both DNA replication and transcription. nih.govpsu.edu The formation of these cross-links is considered a major contributor to the cell-killing effects of chloroethylnitrosoureas. nih.gov The repair of the initial O6-chloroethylguanine adduct by the enzyme O6-alkylguanine-DNA alkyltransferase (MGMT) can prevent the formation of these lethal cross-links. nih.gov While interstrand cross-links are well-documented, specific evidence for the formation of intrastrand cross-links (lesions connecting two bases on the same DNA strand) by this compound is less definitive in the available literature.
The chemical instability of the alkylated DNA bases can lead to further DNA damage, including the formation of single-strand breaks. Studies on various chloroethylnitrosoureas have shown that these agents can induce DNA strand breaks in a time- and concentration-dependent manner. nih.gov These breaks can arise from the enzymatic processing of the DNA adducts or from the spontaneous depurination of alkylated bases, creating apurinic sites that are then cleaved. nih.gov
As mentioned previously, the alkylation of the phosphate backbone results in the formation of phosphotriesters. Research on the closely related 1-(2-chloroethyl)-1-nitrosourea (CNU) has demonstrated the formation of these lesions in cellular DNA.
The various forms of DNA damage induced by chloroethylnitrosoureas are summarized in the table below.
| Type of DNA Damage | Description | Consequence |
| Interstrand Cross-links | Covalent linkage between opposite DNA strands. nih.govnih.gov | Blocks DNA replication and transcription. nih.govpsu.edu |
| Single-Strand Breaks | Disruption of the phosphodiester backbone on one strand. nih.gov | Can lead to genomic instability. |
| Phosphotriesters | Alkylation of the phosphate groups in the DNA backbone. | Alters the chemical nature of the DNA backbone. |
Protein Carbamoylation and Functional Modulation by Nitrosoureas
In addition to their DNA alkylating activity, nitrosoureas, including this compound, can also modify proteins through a process called carbamoylation. This reaction involves the isocyanate species that is also generated during the decomposition of the nitrosourea (B86855) molecule. This isocyanate can react with various nucleophilic groups on proteins, leading to alterations in their structure and function.
The carbamoylating activity of nitrosoureas can lead to the inhibition of various enzymes. A notable target is glutathione (B108866) reductase, an important enzyme in maintaining the cellular redox balance. Studies on 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea (HeCNU) have shown that it inhibits human glutathione reductase. Crystallographic analysis has revealed that the enzyme is modified at the thiol group of a specific cysteine residue, Cys-58. The electron density map is consistent with the addition of a 2-hydroxyethyl group to this site.
There is currently no available scientific literature detailing the inhibition of A24 lyase by this compound.
The table below summarizes the known protein modifications by nitrosoureas.
| Modification | Target Molecule/Residue | Consequence |
| Carbamoylation | N-terminal α-amino groups of proteins, ε-amino group of lysine. nih.gov | Alteration of protein charge and conformation, potential loss of function. nih.gov |
| Alkylation | Thiol group of Cys-58 in Glutathione Reductase (by HeCNU). | Inhibition of enzyme activity. |
Impact on DNA Repair Enzymes and Cellular Metabolism
The cytotoxic and mutagenic effects of this compound (HeCNU), like other chloroethylnitrosoureas (CENUs), are intrinsically linked to its interaction with cellular DNA and the subsequent response of DNA repair mechanisms. The primary target of these agents is the O⁶ position of guanine in DNA. HeCNU chloroethylates this position, forming an O⁶-chloroethylguanine adduct. This initial lesion can then undergo an intramolecular rearrangement to form an unstable intermediate, which subsequently reacts with the N³ position of cytosine on the opposite DNA strand. This two-step process results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL).
A critical determinant of cellular sensitivity to HeCNU and other CENUs is the activity of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT). AGT is a suicide enzyme that directly repairs alkylation damage at the O⁶ position of guanine by transferring the alkyl group to one of its own cysteine residues. This action prevents the formation of interstrand cross-links. Cells with high levels of AGT activity can remove the initial O⁶-chloroethyl monoadducts before they can mature into lethal cross-links, thus conferring resistance to the cytotoxic effects of the drug. Conversely, cells with low or absent AGT activity (often referred to as Mer- or Mex- phenotype) are hypersensitive to HeCNU. Research has shown that the hypersensitivity of Mex- cells to HeCNU can be transiently complemented by the microinjection of mRNA from Mex+ cells, which leads to the synthesis of functional AGT and an increase in cell survival.
While specific studies on the broader metabolic impact of this compound are limited, research on the related compound N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) provides some insights. In preclinical models, BCNU has been shown to affect cellular energy metabolism, particularly under hypoxic conditions. Treatment with BCNU can lead to a reduction in intracellular glutathione concentrations and a decrease in the cellular energy charge, characterized by a drop in ATP levels and an increase in ADP and AMP. This suggests that the cellular response to damage induced by these agents may also involve significant metabolic stress, although further research is needed to delineate the specific metabolic effects of HeCNU.
Table 1: Key DNA Adducts and Repair Mechanisms
| DNA Lesion | Description | Primary Repair Enzyme | Consequence if Unrepaired |
|---|---|---|---|
| O⁶-chloroethylguanine | Initial monoadduct formed by HeCNU at the O⁶ position of guanine. | O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT) | Conversion to DNA interstrand cross-link. |
| DNA Interstrand Cross-link (ICL) | Covalent linkage between the two strands of DNA, blocking replication and transcription. | Complex, involving multiple pathways like Homologous Recombination (HR). | Cell cycle arrest and cell death. |
Cellular Responses to Nitrosourea-Induced Damage in Preclinical Models
Modulation of Cell Cycle Progression
The formation of DNA interstrand cross-links by this compound is a catastrophic event for a proliferating cell, directly interfering with fundamental processes like DNA replication and transcription. researchgate.net This severe DNA damage triggers cellular surveillance mechanisms known as cell cycle checkpoints, which arrest the cell's progression through the cell cycle to allow time for repair. khanacademy.org
Studies on various chloroethylnitrosoureas have consistently shown that these agents induce a significant block in the G2 phase of the cell cycle. nih.gov The G2 checkpoint prevents cells from entering mitosis (M phase) with damaged or incompletely replicated DNA. wikipedia.orggenome.gov The DNA damage response (DDR) pathway is activated, leading to the phosphorylation and activation of checkpoint kinases such as CHK1. researchgate.netnih.gov These kinases, in turn, inactivate the Cyclin B-CDK1 complex, which is the master regulator of entry into mitosis. wikipedia.org This results in a population of cells arrested in G2. researchgate.netnih.gov
Research directly comparing HeCNU with BCNU in murine bone marrow models found that at equimolar doses, HeCNU induced a more profound inhibition of stem cell proliferation. nih.gov This heightened myelosuppression was correlated with a greater number of DNA-DNA interstrand cross-links. nih.gov This potent inhibition of proliferation is a direct consequence of the cells' inability to overcome the DNA damage, leading to a sustained cell cycle arrest. nih.gov The ultimate fate of a cell arrested in G2 depends on the extent of the damage and the cell's capacity for repair. If the cross-links cannot be repaired, the cell is typically directed towards a cell death pathway. nih.gov
Mechanisms of Cell Death Induction (e.g., Apoptosis, Necroptosis, Senescence)
When DNA damage induced by this compound is beyond the cell's repair capacity, programmed cell death pathways are initiated to eliminate the compromised cell. The primary mode of cell death induced by chloroethylnitrosoureas is apoptosis. nih.gov
Apoptosis: The presence of persistent DNA interstrand cross-links and the subsequent generation of DNA double-strand breaks during attempted repair are potent triggers for the intrinsic apoptotic pathway. nih.govnih.gov Studies on BCNU have demonstrated that this process is often dependent on the tumor suppressor protein p53. nih.govresearchgate.net Upon activation by DNA damage, p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. youtube.com This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of a cascade of executioner caspases (like caspase-3 and caspase-9) that dismantle the cell in an orderly fashion. nih.govyoutube.com In preclinical models of the developing fetal rat brain, BCNU was shown to induce apoptosis in neural progenitor cells, characterized by the presence of cleaved caspase-3. nih.gov
Necroptosis and Senescence: There is currently limited specific evidence in the scientific literature to suggest that this compound induces cell death via necroptosis or triggers a senescence program. Necroptosis is a form of programmed necrosis that is typically initiated when apoptosis is inhibited, particularly through the RIPK1-RIPK3-MLKL signaling axis. wikipedia.orgcellsignal.com Cellular senescence is a state of irreversible cell cycle arrest, often accompanied by a pro-inflammatory secretory phenotype, which can be triggered by extensive DNA damage. nih.govmdpi.com While the DNA-damaging nature of HeCNU makes senescence a theoretically possible outcome, the predominant cellular response observed in preclinical models for this class of compounds is apoptosis. nih.gov Further investigation is required to determine if HeCNU can induce these alternative cellular fates under specific conditions.
Effects on Chromatin Structure and Macromolecular Synthesis (DNA, RNA, Protein)
The covalent modification of DNA by this compound has profound consequences for chromatin structure and the synthesis of essential macromolecules.
Effects on Chromatin Structure: The formation of monoadducts and, more critically, interstrand cross-links, directly alters the physical structure of chromatin. khanacademy.org These lesions create significant distortions in the DNA double helix, which can impede the binding of transcription factors and other DNA-binding proteins. nih.gov The cellular response to this damage involves the recruitment of DNA repair proteins and chromatin remodeling complexes to the site of the lesion, leading to localized changes in chromatin accessibility and organization. nih.gov
Effects on DNA, RNA, and Protein Synthesis: The primary and most immediate impact of HeCNU-induced damage is on DNA synthesis (replication). nih.gov The presence of interstrand cross-links presents an absolute block to the progression of the DNA replication fork, as the two strands cannot be unwound by helicase enzymes. researchgate.net This leads to a potent inhibition of DNA synthesis, which is a key contributor to the G2 cell cycle arrest. nih.gov
Table 2: Summary of Cellular Responses to HeCNU-Induced Damage
| Cellular Process | Effect of this compound | Underlying Mechanism |
|---|---|---|
| Cell Cycle | Arrest in G2 phase | Activation of DNA damage checkpoints (e.g., CHK1) due to ICLs. |
| Cell Death | Induction of Apoptosis | p53-dependent activation of intrinsic mitochondrial pathway. |
| DNA Synthesis | Potent Inhibition | ICLs physically block the progression of the replication fork. |
| RNA Synthesis | Inhibition | ICLs block the movement of RNA polymerase along the DNA template. |
Preclinical Pharmacokinetic and Metabolic Studies of Nitrosoureas
In Vitro and Animal Model Metabolism of Nitrosoureas
The metabolism of nitrosoureas, a class of compounds that includes N-Hydroxyethyl-N-chloroethylnitrosourea, is a complex process primarily occurring in the liver. In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic fate of these compounds. The biotransformation of nitrosoureas is rapid and can lead to either their activation into cytotoxic agents or their deactivation and subsequent elimination. nih.gov
The enzymatic biotransformation of chloroethylnitrosoureas predominantly involves denitrosation and dechlorination, which are considered deactivation pathways. nih.gov Denitrosation, the removal of the nitroso group, is a significant metabolic route. Studies on the analog 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) have shown that this process is catalyzed by both microsomal and cytosolic enzymes. nih.gov In rat liver microsomes, denitrosation of BCNU is supported by both NADPH and glutathione (B108866) (GSH). nih.gov
Another key biotransformation pathway for some nitrosoureas is hydroxylation. For instance, N-nitrosodialkylamines undergo hydroxylation at various positions on their alkyl chains, a reaction catalyzed by rat liver microsomes. nih.gov While demethylation is a known pathway for some nitrosamines, the primary enzymatic alterations for chloroethylnitrosoureas like BCNU and CCNU are denitrosation and hydroxylation of cyclic substituents if present.
The cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases, plays a pivotal role in the metabolism of a vast array of xenobiotics, including nitrosourea (B86855) compounds. nih.govmdpi.comijpcbs.com This enzyme system is central to the Phase I metabolism of drugs, which involves the introduction or unmasking of functional groups to increase water solubility and facilitate excretion. nih.gov
The involvement of the cytochrome P450 system in the metabolism of chloroethylnitrosoureas is well-established. nih.gov For instance, the denitrosation of BCNU in rat liver microsomes has been shown to be NADPH-dependent and is significantly increased by inducers of cytochrome P450, such as phenobarbital. nih.gov Reconstitution experiments with purified P450 enzyme 2B1 have confirmed its role in BCNU denitrosation. nih.gov
Furthermore, rat liver microsomes catalyze the biotransformation of 1-(2-chloroethyl)-3-(trans-4-methyl-cyclohexyl)-1-nitrosourea (MeCCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) into alkylating metabolites. nih.gov This process is dependent on NADPH and oxygen and is inhibited by carbon monoxide, which are characteristic features of cytochrome P450-mediated reactions. nih.gov These findings underscore the critical role of the CYP system in modulating the activity of nitrosoureas.
| Nitrosourea Analog | Primary Metabolic Pathway | Enzyme System | Key Findings |
| BCNU | Denitrosation | Cytochrome P450, Glutathione S-transferase | NADPH and GSH support denitrosation in rat liver microsomes. nih.gov |
| CCNU | Formation of alkylating metabolites | Cytochrome P450 | Metabolism by rat liver microsomes is NADPH and oxygen-dependent. nih.gov |
| MeCCNU | Formation of alkylating metabolites | Cytochrome P450 | Metabolism by rat liver microsomes is inhibited by carbon monoxide. nih.gov |
Disposition and Distribution Characteristics in Preclinical Systems
The disposition and distribution of nitrosoureas have been investigated in various animal models to understand their pharmacokinetic profiles. These studies are crucial for predicting the behavior of these compounds in biological systems.
Studies with radiolabeled 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) in rats have provided insights into its tissue distribution. nih.gov Following administration, a rapid disappearance from the blood was observed, with a corresponding increase in concentration in most organs. nih.gov Over a 24-hour period, the bladder, liver, small intestine, and kidneys consistently showed the highest concentrations of the compound on a per-gram basis. nih.gov This distribution pattern suggests that the liver and kidneys are major sites of metabolism and/or elimination for this class of compounds.
Pharmacokinetic studies of another analog, 1-(2-chloroethyl)-3-sarcosinamide-1-nitrosourea (SarCNU), have been conducted in mice and dogs. nih.gov In mice, after intravenous administration, SarCNU was eliminated from plasma with a mean half-life of 9.8 ± 0.8 minutes. nih.gov The total plasma clearance was 47.3 ± 8.7 ml/min per kg, and the apparent volume of distribution was 0.7 ± 0.1 l/kg. nih.gov In dogs, the disposition was biexponential, with half-lives of 5.4 ± 8.4 minutes and 40.8 ± 9.0 minutes for the initial and terminal phases, respectively. nih.gov The mean total plasma clearance in dogs was 17.8 ± 1.8 ml/min per kg, with an apparent volume of distribution of 1.1 ± 0.3 l/kg. nih.gov
These preclinical data from analogous compounds provide a foundational understanding of the likely pharmacokinetic behavior of this compound, highlighting rapid clearance and distribution to key metabolic and excretory organs.
| Animal Model | Nitrosourea Analog | Key Pharmacokinetic/Distribution Findings |
| Rats | CCNU | Highest concentrations found in the bladder, liver, small intestine, and kidneys. nih.gov |
| Mice | SarCNU | Mean plasma elimination half-life of 9.8 ± 0.8 min. nih.gov |
| Dogs | SarCNU | Biexponential plasma disposition with half-lives of 5.4 ± 8.4 min and 40.8 ± 9.0 min. nih.gov |
Mechanisms of Cellular Resistance to Nitrosoureas
Detoxification and Efflux Mechanisms
Beyond repairing DNA damage, cells can resist chemotherapy by preventing the drug from reaching its target. This is often achieved through metabolic detoxification, where the drug is converted into a less reactive, more easily excretable form.
The Glutathione (B108866) (GSH) and Glutathione S-Transferase (GST) systems are central to cellular detoxification. nih.govnih.gov GSH is a tripeptide that acts as a major cellular antioxidant and a substrate for detoxification reactions. mdpi.com GSTs are a family of enzymes that catalyze the conjugation of GSH to a wide array of electrophilic compounds, including many anticancer drugs. nih.govmdpi.com
This conjugation reaction typically renders the drug more water-soluble and less reactive, marking it for cellular efflux and elimination. mdpi.commdpi.com Elevated levels of intracellular GSH or overexpression of specific GST isozymes are frequently observed in drug-resistant cancer cell lines. nih.gov These elevated levels can contribute to resistance to alkylating agents like N-Hydroxyethyl-N-chloroethylnitrosourea by directly inactivating the drug or its reactive intermediates before they can alkylate DNA. The resulting GSH-drug conjugate is then actively transported out of the cell, reducing the effective intracellular concentration of the therapeutic agent. mdpi.com
Table 2: Key DNA Repair and Detoxification Resistance Mechanisms
| Mechanism | Key Protein(s)/Molecule(s) | Function in Resistance |
| Direct Reversal of Adducts | MGMT/AGT | Removes O6-chloroethylguanine adducts, preventing ICL formation. |
| DSB Repair | HR & NHEJ pathway proteins | Repairs DNA double-strand breaks that result from ICL-induced replication stress. |
| Detoxification | Glutathione (GSH), Glutathione S-Transferases (GSTs) | Catalyzes conjugation of the drug to GSH, leading to inactivation and efflux. |
Alterations in Cellular Signaling and Gene Expression Associated with Resistance
Resistance to this compound is not solely dependent on drug repair and detoxification but is also intricately linked to broader changes in cellular signaling pathways that control cell survival, proliferation, and apoptosis.
The DNA damage inflicted by nitrosoureas activates complex signaling networks, such as the DDR, which can have opposing outcomes: promoting cell cycle arrest and repair, or triggering apoptosis if the damage is too severe. nih.gov Cells that acquire resistance often exhibit alterations in these signaling pathways that tip the balance towards survival.
Furthermore, proteins involved in detoxification, such as GSTs, have dual roles that extend beyond simple drug conjugation. Certain GST isozymes can directly interact with and inhibit key components of pro-apoptotic signaling cascades, such as the mitogen-activated protein (MAP) kinase pathway. nih.gov By sequestering and inhibiting kinases like c-Jun N-terminal kinase (JNK), which are activated by cellular stress, overexpressed GSTs can suppress the transmission of death signals, thereby promoting cell survival even in the presence of a DNA-damaging agent. nih.gov
Chronic exposure to chemotherapeutic agents can also lead to widespread changes in gene expression, often driven by transcription factors that regulate stress responses. One such master regulator is Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of a wide array of antioxidant and detoxification genes, including those for GSTs and drug efflux pumps. nih.gov Constitutive activation of the Nrf2 signaling pathway, a common feature in many resistant cancers, can lead to the coordinated upregulation of multiple resistance mechanisms, creating a highly protected cellular state that is refractory to treatment. nih.gov
Role of Specific Proteins (e.g., Stathmin, p53, Translesion Polymerases)
Stathmin
Stathmin, also known as oncoprotein 18 (Op18), is a ubiquitous cytosolic phosphoprotein that plays a crucial role in regulating microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is critical for their function.
Stathmin exerts its primary function by sequestering tubulin heterodimers, thereby preventing their incorporation into microtubules and promoting microtubule depolymerization. nih.govpnas.org This destabilizing activity is fundamental to the regulation of the microtubule network during mitosis. In the context of cancer, overexpression of Stathmin has been observed in a variety of human malignancies and is often correlated with a more aggressive phenotype and poor prognosis.
| Protein | Primary Function | Mechanism of Resistance Contribution |
| Stathmin | Regulation of microtubule dynamics | Overexpression leads to increased microtubule depolymerization, which can counteract the effects of microtubule-targeting drugs. It may also contribute to a more resilient cellular phenotype, indirectly affecting sensitivity to DNA damaging agents. |
p53
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress, including DNA damage. Often referred to as the "guardian of the genome," wild-type p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate programmed cell death (apoptosis) to eliminate the damaged cell. youtube.com This function is pivotal in preventing the propagation of cells with potentially oncogenic mutations.
The gene encoding p53, TP53, is one of the most frequently mutated genes in human cancers. frontiersin.org The majority of these mutations are missense mutations that result in the production of a full-length but functionally altered p53 protein. nih.gov Loss of wild-type p53 function through mutation is a major mechanism of chemoresistance. longdom.org
In the context of nitrosourea (B86855) chemotherapy, the cytotoxic effects of these agents are largely dependent on the induction of apoptosis following DNA damage. Wild-type p53 plays a central role in this process by transcriptionally activating a battery of pro-apoptotic target genes, such as BAX, PUMA, and NOXA. nih.govnih.gov These proteins then trigger the mitochondrial pathway of apoptosis.
When p53 is mutated, it can lose its ability to bind to the promoter regions of these target genes, thus failing to initiate the apoptotic cascade. nih.gov This allows cancer cells to survive the DNA damage induced by nitrosoureas and continue to proliferate. Some p53 mutants can also acquire new oncogenic functions, known as gain-of-function mutations, which can further promote tumor progression and resistance to therapy. mdpi.com
| Protein | Status | Consequence for Nitrosourea Treatment |
| p53 | Wild-type | Senses DNA damage, induces cell cycle arrest for repair, or triggers apoptosis. |
| p53 | Mutant | Fails to induce apoptosis in response to DNA damage, leading to cell survival and resistance. May acquire gain-of-function properties that promote tumorigenesis. |
Translesion Polymerases
Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise block the progression of the replicative DNA polymerases. psu.eduduke.edu While this process allows for the completion of DNA replication and prevents the collapse of replication forks, it is often carried out by specialized, low-fidelity DNA polymerases that can introduce mutations. nih.gov
Nitrosoureas, including this compound, exert their cytotoxic effects by forming various DNA adducts, with O6-alkylguanine adducts being particularly significant. These adducts can lead to interstrand cross-links, which are highly toxic lesions.
Cells can employ translesion polymerases to replicate past these adducts, thereby tolerating the damage and surviving treatment. Several TLS polymerases have been implicated in this process:
DNA polymerase η (Pol η): This polymerase is known for its ability to bypass certain types of DNA damage in a relatively error-free manner, such as thymine (B56734) dimers induced by UV radiation. However, when bypassing O6-alkylguanine adducts, Pol η can be error-prone. nih.govresearchgate.net Studies have shown that Pol η can bypass N2-ethylguanine adducts with high fidelity but is more error-prone with O6-ethylguanine adducts. nih.govresearchgate.net Upregulation of Pol η has been associated with resistance to some alkylating agents. researchgate.net
REV1: This is a unique TLS polymerase that primarily functions as a deoxycytidyl transferase, but more importantly, it acts as a scaffold to recruit other TLS polymerases to the site of DNA damage. nih.govnih.gov Inhibition of REV1 has been shown to sensitize tumor cells to DNA damaging agents like cisplatin (B142131) and cyclophosphamide, suggesting its critical role in chemoresistance. nih.gov Its involvement in bypassing nitrosourea-induced adducts is a key mechanism of resistance. researchgate.netuconn.edu
The activity of these translesion polymerases allows cancer cells to tolerate the DNA damage induced by nitrosoureas, leading to both intrinsic and acquired resistance. The mutagenic nature of TLS can also contribute to the evolution of the tumor, potentially leading to more aggressive and treatment-refractory clones. nih.gov
| Polymerase | Function in TLS | Role in Nitrosourea Resistance |
| DNA polymerase η (Pol η) | Bypasses various DNA lesions. | Can bypass O6-alkylguanine adducts, though potentially in an error-prone manner, allowing cell survival. nih.govresearchgate.net |
| REV1 | Acts as a scaffold to recruit other TLS polymerases and has dCMP transferase activity. | Coordinates the TLS response to alkylation damage, and its suppression can increase sensitivity to alkylating agents. nih.govnih.gov |
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Nitrosourea Research
Correlating Structural Features with Biological Activity (e.g., Alkylating and Carbamoylating Potential)
The anticancer effects of 2-chloroethyl-N-nitrosoureas (CNUs) are primarily attributed to their ability to alkylate DNA, leading to interstrand cross-links that inhibit DNA replication and transcription. researchgate.net This biological activity is highly dependent on the specific arrangement of atoms within the molecule.
A comparative study of isomeric hydroxylated chloroethylnitrosoureas highlights the critical nature of the substituent positions. For instance, 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea shows significantly lower antitumor activity compared to its isomer, 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU). nih.gov The therapeutic activity of these compounds correlates strongly with their potential to form DNA interstrand cross-links. nih.govresearchgate.net The more effective isomer, HECNU, produced an 11-fold higher rate of DNA interstrand cross-links, whereas the less active 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea induced a 14-fold higher rate of DNA single-strand breaks. nih.gov This suggests that the DNA cross-linking potential is decisive for antineoplastic effectiveness, while the induction of single-strand breaks is more related to mutagenicity and carcinogenicity. nih.gov
In addition to alkylation, CNUs possess carbamoylating activity, which is influenced by the chemical nature of the substituent at the N-3 position of the urea (B33335) moiety. nih.gov This activity involves the transfer of a carbamoyl group to biological molecules, such as the lysine amino groups of proteins. The carbamoylating potential of a nitrosourea (B86855) can be estimated by its reaction with glutathione (B108866) (GSH). nih.gov The N-3 substituent's nature dictates the reactivity of the isocyanate released upon decomposition, which is responsible for carbamoylation. For example, HECNU, with a hydroxyethyl group at N-3, exhibits a relatively low carbamoylating potential (16%) compared to compounds like BCNU (100%) or CCNU (86%), which have chloroethyl or cyclohexyl groups, respectively. nih.gov
The general consensus from structure-activity studies is that the N-(2-chloroethyl)-N-nitrosoureido group is essential for high-level antitumor activity. nih.gov However, the group attached to the N'-nitrogen can be varied to modulate properties like lipophilicity, water solubility, and carbamoylating potential. nih.govnih.gov
| Compound | Key Structural Feature | Relative Alkylating Potential (Cross-linking) | Relative Carbamoylating Potential | Associated Biological Activity |
|---|---|---|---|---|
| 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) | N-(2-chloroethyl), N'-(2-hydroxyethyl) | High | Low (16% relative to BCNU) nih.gov | High therapeutic activity nih.gov |
| 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | N-(2-hydroxyethyl), N'-(2-chloroethyl) | Low (induces more single-strand breaks) nih.gov | Not specified | Reduced antitumor activity nih.gov |
| BCNU | N,N'-bis(2-chloroethyl) | High | High (100% reference) nih.gov | High therapeutic activity nih.gov |
| CCNU | N-(2-chloroethyl), N'-(cyclohexyl) | High | High (86% relative to BCNU) nih.gov | High therapeutic activity nih.gov |
Computational Approaches for Predicting Activity and Mechanisms
Computational chemistry has become an indispensable tool in drug design, offering insights into molecular structures, properties, and interactions that are difficult to obtain through experimental methods alone. mdpi.com These approaches accelerate the development process and reduce research costs. mdpi.com
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. hust.edu.vncrimsonpublishers.com It is employed to calculate molecular and electronic properties, which can then be correlated with the biological activities of compounds. researchgate.net DFT calculations have been used to study the adsorption behavior of nitrosourea drugs on various nanosurfaces, which is crucial for developing drug delivery systems. nih.gov These studies analyze adsorption energies, charge transfer, and electronic density to understand the interaction between the drug and the carrier. nih.gov
Semiempirical quantum chemical methods, such as RM1, are used to optimize molecular structures and calculate various molecular descriptors. researchgate.net These descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net For nitrosourea analogues, QSAR studies have identified that properties like structural information content, the average bond order of oxygen atoms, and maximum coulombic interaction for H-N bonds play significant roles in their anticancer activity. researchgate.net
| Computational Method | Application in Nitrosourea Research | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Investigating electronic structure; studying drug-carrier interactions. nih.govresearchgate.net | Adsorption energies, charge transfer, electronic sensitivity, reactivity of nitrosoureas with nanomaterials. nih.gov |
| Semiempirical Models (e.g., RM1) | Optimizing molecular structures for QSAR studies. researchgate.net | Correlation of molecular descriptors (e.g., bond order, coulombic interaction) with anticancer activity. researchgate.net |
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com This method allows for the analysis of the dynamic behavior of complex systems, such as a drug interacting with a carrier molecule or a biological target. mdpi.comheraldopenaccess.us In the context of nitrosourea research, MD simulations can provide detailed insights into the stability of drug-carrier complexes and the nature of their interactions. nih.gov
These simulations can model how a nitrosourea drug is loaded into and released from a nanocarrier, such as a liposome or a nanosheet. researchgate.net By calculating parameters like binding free energy, MD simulations can predict the spontaneity of the formation of drug-carrier complexes. heraldopenaccess.us The analysis of interaction energies, such as van der Waals and electrostatic interactions, helps to understand the forces that dominate the binding process. heraldopenaccess.usnih.gov This information is critical for designing effective nanocarrier systems that can protect the drug and deliver it efficiently to the target site. researchgate.net
Rational Design of Novel Nitrosourea Analogues and Conjugates
Rational drug design involves creating new medications based on a thorough understanding of the biological mechanisms and chemical structures involved in their function. wiley.comstonybrookmedicine.edu For nitrosoureas, this approach aims to develop new analogues with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov
A key strategy in rational drug design is to enhance the specificity of cytotoxic agents by attaching them to carrier molecules that can target tumor cells. nih.gov This approach seeks to concentrate the drug at the tumor site, thereby increasing its therapeutic index and reducing systemic toxicity. mdpi.com
Hormone-Linked Carriers: For hormone-dependent tumors, such as certain breast or prostate cancers, steroid hormones can serve as effective carrier molecules. researchgate.netnih.gov Nitrosourea derivatives have been linked to estradiol, a type of estrogen, to target cancer cells that possess estrogen receptors. nih.govnih.gov Structure-activity studies of these conjugates have shown that the position of the link to the steroid is crucial. For example, estradiol-linked nitrosoureas where the cytotoxic group is attached to position 17 of the estradiol molecule were found to be superior to those linked at position 3. nih.gov These hormone-linked agents have demonstrated high effectiveness in receptor-positive experimental tumors, showing superiority over simple mixtures of the unlinked drug and hormone. researchgate.netnih.gov
Nanomaterials: Nanotechnology offers promising platforms for targeted drug delivery. nih.govresearchgate.net Various nanomaterials, including gold nanoparticles, silica nanoparticles, and nanosheets, are being investigated as carriers for anticancer drugs like nitrosourea. nih.govnih.govmdpi.com These nanocarriers can improve drug stability, solubility, and circulation time. nih.govscispace.com Their surfaces can be functionalized with targeting ligands to direct them to specific tumor sites. mdpi.com Furthermore, some nanomaterials enable the controlled release of the drug in response to specific stimuli like light or changes in pH, allowing for spatiotemporally precise treatment. nih.govharvard.edu DFT calculations and molecular dynamics simulations are instrumental in designing and optimizing these nano-based delivery systems by predicting the adsorption and release behavior of the drug. nih.govnih.gov
| Targeted Delivery System | Carrier Example | Rationale / Mechanism | Key Finding |
|---|---|---|---|
| Hormone-Linked Conjugates | Estradiol nih.govnih.gov | Targets hormone-receptor positive tumors (e.g., breast cancer) by utilizing the hormone's natural affinity for its receptor on cancer cells. researchgate.net | Conjugates linked at position 17 of estradiol show superior efficacy compared to those at position 3. nih.gov |
| Nanomaterials | Group VA Elemental Nanosheets (e.g., Phosphorene, Arsenene) nih.gov | Provides a high surface area for drug adsorption and potential for targeted delivery and controlled release. researchgate.net | Adsorbed nitrosourea can be readily released by light, suggesting potential for photothermal therapy applications. nih.gov |
| Nanomaterials | Boron Nitride Nanosheets (BNNS) nih.gov | Acts as a nanocarrier to transport the drug to tumor cells, potentially reducing side effects of chemotherapy. nih.gov | Doping the nanosheets (e.g., with Aluminum or Gallium) can enhance their sensitivity and reactivity towards the nitrosourea drug. nih.gov |
Advanced Methodologies and Emerging Research Directions
In Vitro Cellular and Molecular Assays for Nitrosourea (B86855) Evaluation
The in vitro evaluation of nitrosourea compounds, including N-Hydroxyethyl-N-chloroethylnitrosourea (HeCNU), employs a range of cellular and molecular assays to elucidate their mechanisms of action, cytotoxicity, and the cellular responses they evoke. These assays are crucial for preclinical assessment and for understanding the determinants of sensitivity and resistance.
A key area of investigation for chloroethylnitrosoureas is their interaction with DNA and the subsequent cellular repair mechanisms. A significant factor in cellular resistance to these compounds is the activity of O6-alkylguanine-DNA alkyltransferase (MGMT), a DNA repair protein that removes alkyl groups from the O6 position of guanine (B1146940). nih.govnih.gov Cells deficient in MGMT (phenotypically Mex-) exhibit hypersensitivity to the toxic effects of HeCNU. nih.gov One innovative approach to studying this sensitivity involved the microinjection of mRNA from MGMT-proficient (Mex+) cells into MGMT-deficient cells. nih.gov This technique demonstrated that the introduction of mRNA with a size of 0.8-1 kb from Mex+ cells could transiently complement the Mex- phenotype, leading to increased survival of the recipient cells after treatment with HeCNU. nih.gov This highlights the direct role of MGMT in mitigating HeCNU-induced cytotoxicity.
Cytotoxicity is a fundamental endpoint in the in vitro assessment of nitrosoureas and is commonly evaluated using colony-forming assays. nih.govnih.gov These assays measure the ability of single cells to proliferate and form colonies after exposure to the compound, providing a quantitative measure of cell survival. nih.gov Studies on various chloroethylnitrosoureas have shown a direct correlation between the cytotoxic effects and the frequency of DNA cross-links induced by the compound. nih.gov
The primary mechanism of cytotoxicity for chloroethylnitrosoureas is the formation of DNA interstrand cross-links. nih.gov The alkaline elution technique is a widely used method to quantify DNA cross-linking. nih.gov This assay measures the rate at which DNA elutes through a filter under denaturing conditions; cross-linked DNA elutes more slowly, and the frequency of these cross-links can be calculated. Research on a novel 2-chloroethyl nitrosourea, N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]-N'-nitrosourea (CMSOEN2), in melanoma cell lines demonstrated a strong correlation between cytotoxicity, DNA cross-link frequency, and MGMT activity. nih.gov Cell lines with higher MGMT activity showed less DNA cross-linking and greater resistance to the cytotoxic effects of the drug. nih.gov
The table below summarizes key in vitro assays used in the evaluation of nitrosoureas, drawing from research on HeCNU and other related compounds.
| Assay Type | Specific Technique | Endpoint Measured | Relevance to Nitrosourea Evaluation | Reference Compound(s) |
| Cytotoxicity | Colony-Forming Assay | Cell survival and proliferation | Quantifies the dose-dependent killing of cancer cells. | BCNU, CMSOEN2 |
| DNA Damage | Alkaline Elution | Frequency of DNA interstrand cross-links | Measures the primary cytotoxic lesion induced by chloroethylnitrosoureas. | CMSOEN2 |
| DNA Repair | O6-alkylguanine-DNA alkyltransferase (MGMT) Activity Assay | Removal of alkyl adducts from DNA | Determines cellular capacity to repair DNA damage, a key mechanism of resistance. | HeCNU, CMSOEN2 |
| Gene Function | mRNA Microinjection | Complementation of a cellular phenotype | Investigates the function of specific genes (e.g., MGMT) in drug sensitivity. | HeCNU |
Preclinical Animal Models for Mechanistic Studies
Preclinical animal models are indispensable for studying the in vivo mechanisms of action, efficacy, and toxicology of nitrosourea compounds. While specific studies focusing exclusively on this compound in animal models are not extensively documented in publicly available literature, the broader family of nitrosoureas has been evaluated in various models, providing a framework for potential future research on HeCNU. These models are crucial for understanding organ-specific carcinogenesis and for screening potential therapeutic interventions. nih.govnih.gov
Rodent models, particularly rats and mice, are the most commonly used for studying nitrosourea-induced carcinogenesis. nih.govnih.gov For instance, N-Methyl-N-nitrosourea (MNU) is a direct-acting alkylating agent that has been extensively used to induce mammary cancer in rats. nih.govnih.gov This model is highly valued because the induced tumors share many similarities with human breast cancer, making it a relevant system for studying disease progression and for testing novel therapies. nih.govnih.gov
The choice of animal model and the route of administration of the nitrosourea compound are critical in determining the target organ for carcinogenesis. The table below outlines various animal models that have been employed in the study of nitrosoureas, which could be adapted for mechanistic studies of this compound.
| Animal Model | Nitrosourea Compound | Primary Outcome/Application | Key Mechanistic Insights |
| Rat | N-Methyl-N-nitrosourea (MNU) | Mammary Carcinogenesis | Models human breast cancer, used for screening cancer modulators. nih.govnih.gov |
| Rat | N-Methyl-N-nitrosourea (MNU) | Retinal Degeneration | Induces photoreceptor cell apoptosis, mimicking human retinitis pigmentosa. nih.govnih.gov |
| Rat | 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Brain Tumor Chemotherapy | Evaluates therapeutic efficacy and correlates in vitro cell kill with in vivo survival. nih.gov |
| Mouse | Bischloroethyl nitrosourea (BCNU) | Skin Carcinogenesis (with UVB) | Investigates the co-carcinogenic effects of chemical agents and radiation. inchem.org |
| Mouse | 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | Lymphoma Induction | Studies the development of hematopoietic malignancies. inchem.org |
These models allow for the investigation of various mechanistic aspects, such as the role of DNA repair pathways in protecting against nitrosourea-induced damage and the cellular signaling pathways that are activated in response to treatment. For example, in vivo studies with BCNU in a rat brain tumor model have been used to establish a direct correlation between the fraction of surviving tumor cells after treatment and the survival of the animal, validating the use of in vitro assays for predicting in vivo response. nih.gov
"Omics" Approaches (e.g., Gene Expression Analysis, Proteomics) in Nitrosourea Response Studies
"Omics" technologies, including genomics, transcriptomics, and proteomics, offer powerful, high-throughput methods for comprehensively analyzing the molecular changes that occur in cells and tissues in response to chemical exposures, including nitrosourea compounds. While specific "omics" studies on this compound are not prominent in the existing literature, the application of these approaches to other N-nitroso compounds (NOCs) and chemotherapeutic agents provides a clear roadmap for future research directions.
Gene Expression Analysis (Transcriptomics):
Transcriptomic studies analyze the complete set of RNA transcripts in a cell or organism to provide a snapshot of the genes that are active under specific conditions. This can reveal the cellular pathways that are perturbed by a drug. For example, whole-genome gene expression analysis has been used to investigate the effects of fecal NOC exposure in human colon biopsies. nih.gov This research identified a NOC exposure-associated transcriptomic response suggesting that even physiological concentrations of these compounds may induce genotoxic responses and chromatin modifications, both of which are linked to carcinogenesis. nih.gov A key finding was the significant modulation of 11 histone genes, pointing towards a potential epigenetic mechanism in NOC-induced cancer development. nih.gov Similar approaches could be applied to cells treated with this compound to identify its unique gene expression signature and to understand the pathways involved in its cytotoxicity and potential carcinogenicity.
Proteomics:
Proteomics involves the large-scale study of proteins, their structures, and their functions. Mass spectrometry-based proteomics is a primary tool in this field, enabling the identification and quantification of thousands of proteins in a complex biological sample. nih.govthermofisher.comnih.govportlandpress.comwikipedia.org In the context of cancer therapy, proteomics can be used to identify biomarkers that predict treatment response and to elucidate mechanisms of drug resistance. nih.govmdpi.com For example, proteomic profiling of serum from cancer patients undergoing treatment can identify differentially expressed proteins between responders and non-responders. nih.govmdpi.com Such studies have identified proteins involved in cellular responses to DNA damage, checkpoint activation, and DNA repair as potential predictive biomarkers. nih.govmdpi.com Applying quantitative proteomic techniques to cell lines or animal models treated with this compound could reveal changes in the abundance of proteins involved in DNA repair, cell cycle control, and apoptosis, providing deeper insights into its mechanism of action.
The table below summarizes the potential applications of "omics" technologies in the study of this compound, based on methodologies used for related compounds.
| "Omics" Approach | Methodology | Potential Application for this compound Research | Insights Gained from Related Compounds |
| Transcriptomics | Whole-genome gene expression microarrays or RNA-sequencing | Identification of gene expression signatures associated with sensitivity or resistance; elucidation of perturbed cellular pathways (e.g., DNA damage response, apoptosis). | N-nitroso compounds (NOCs) are associated with gene expression modifications in the human colon that may suggest a role in colorectal cancer development. nih.gov |
| Proteomics | Mass spectrometry-based protein profiling (e.g., nano-HPLC-MS/MS) | Identification of protein biomarkers of exposure or effect; characterization of post-translational modifications induced by the compound; understanding changes in protein networks involved in drug response. | Proteomic analysis of patient samples can identify biomarkers for predicting response to cancer therapies that induce DNA damage. nih.govmdpi.com |
The integration of these "omics" approaches holds the potential to significantly advance our understanding of the molecular mechanisms underlying the biological effects of this compound and to facilitate the development of strategies to enhance its therapeutic efficacy or mitigate its potential adverse effects.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing N-Hydroxyethyl-N-chloroethylnitrosourea with high purity?
- Methodological Answer : Synthesis should involve controlled alkylation of nitrosourea precursors under inert conditions (e.g., nitrogen atmosphere) to minimize degradation. Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical for removing byproducts like residual alkylating agents. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Store samples in amber vials at -20°C under desiccation, and monitor degradation via periodic NMR (¹H/¹³C) to detect hydrolytic cleavage of the nitrosourea moiety .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use Class I, Type B biosafety cabinets for weighing and mixing to prevent aerosol exposure. Implement engineering controls (e.g., HEPA-filtered vacuums) for cleanup. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges. Decontaminate spills with 10% sodium thiosulfate to neutralize nitroso groups .
Advanced Research Questions
Q. How should researchers design dose-response studies to assess the mutagenic potential of this compound?
- Methodological Answer : Utilize Ames test strains (e.g., Salmonella TA1535) with metabolic activation (S9 liver homogenate) to simulate in vivo conditions. Employ a logarithmic dose range (0.1–100 µg/mL) and include positive controls (e.g., ethyl methanesulfonate). Statistically analyze data using Poisson regression to model mutation frequency versus dose, adjusting for plate-to-plate variability .
Q. What strategies resolve contradictions in carcinogenicity data between in vitro and in vivo models for this compound?
- Methodological Answer : Conduct interspecies pharmacokinetic studies to compare metabolic activation pathways. Use LC-MS/MS to quantify alkylation adducts (e.g., O⁶-chloroethylguanine) in target tissues. Apply Bayesian meta-analysis to reconcile discrepancies, incorporating covariates like exposure duration and repair enzyme activity (e.g., MGMT expression) .
Q. How can researchers optimize analytical methods to detect trace degradation products of this compound in biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS protocol with deuterated internal standards (e.g., D₃-labeled nitrosourea) to improve quantification accuracy. Use solid-phase extraction (C18 cartridges) for sample cleanup. Validate limits of detection (LOD < 0.1 ppb) via spike-recovery experiments in plasma and liver homogenates .
Q. What experimental designs are suitable for studying the synergistic effects of this compound with other alkylating agents?
- Methodological Answer : Implement factorial design experiments with varying molar ratios of co-administered agents (e.g., temozolomide). Assess synergy via Chou-Talalay combination indices (CI < 1 indicates synergy). Monitor DNA cross-link formation using comet assays and γH2AX foci quantification .
Data Analysis and Reporting
Q. How should researchers address batch-to-batch variability in bioactivity assays for this compound?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to identify significant variability between synthesis batches. Include batch ID as a random effect in mixed-effects models during data analysis. Report purity coefficients (≥98%) and impurity profiles in supplementary materials .
Q. What statistical frameworks are recommended for analyzing time-dependent toxicity of this compound?
- Methodological Answer : Use Cox proportional hazards models to correlate survival outcomes with cumulative exposure. Stratify analyses by repair genotype (e.g., XRCC1 polymorphisms) and include time-dependent covariates for dose adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
